molecular formula C11H21NO B1474199 (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol CAS No. 1867063-20-4

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol

Cat. No. B1474199
M. Wt: 183.29 g/mol
InChI Key: BKYQSCITTDCQJK-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is a chiral compound with the molecular formula C11H21NO . It has a molecular weight of 183.29 g/mol . It is a solid substance and is intended for research use only.


Molecular Structure Analysis

The InChI code for “(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is 1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 . This code provides a unique representation of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is a solid substance . Its molecular weight is 183.29 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Molecular Recognition

Optically pure derivatives of cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition. For instance, 2-(quinolin-8-yloxy)cyclohexan-1-ol has been employed for detecting the enantiomers of various acids through NMR or fluorescence spectroscopy. This demonstrates the potential of cyclohexan-1-ol derivatives in the field of chiral discrimination and molecular sensing (Khanvilkar & Bedekar, 2018).

Chemical Synthesis and Catalysis

Cyclohexan-1-ol derivatives have been explored in various synthesis processes. For instance, trans-2-(1-pyrazolyl)cyclohexan-1-ol has been used in the kinetic resolution catalyzed by lipase from Candida antarctica, demonstrating its utility in enantioselective synthesis (Barz, Herdtweck, & Thiel, 1996).

Material Science and Engineering

In the field of material science, cyclohexan-1-ol derivatives have been involved in the study of selective oxidation processes, as seen in the oxidation of cyclohexanol and 2-cyclohexen-1-ol. This research aids in understanding the reactivity of molecules in heterogeneous oxidative transformations, which is crucial in material science and engineering (Liu & Friend, 2010).

Pharmaceutical Research

Derivatives of cyclohexan-1-ol have been studied in pharmaceutical research for their interaction with muscarinic receptor subtypes, providing insights into how stereochemical modifications can affect drug affinity (Barbier et al., 1995).

properties

IUPAC Name

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYQSCITTDCQJK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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